molecular formula C39H42O6 B3324201 5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde CAS No. 1809653-01-7

5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde

Cat. No. B3324201
CAS RN: 1809653-01-7
M. Wt: 606.7 g/mol
InChI Key: KHIRIXXJSQJHGV-UHFFFAOYSA-N
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Description

5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde is a useful research compound. Its molecular formula is C39H42O6 and its molecular weight is 606.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphic Characterization

5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde has been structurally characterized in two polymorphic forms. The study involved understanding the tetragonal and monoclinic forms of the compound, contributing to the field of crystallography and molecular structure analysis (Goetz, Fontecha & McKee, 2004).

Photophysical Properties and Organic Optoelectronics

Research has explored the photophysical properties of related compounds, indicating potential applications in organic optoelectronic devices like organic light-emitting diodes (OLEDs). These studies provide insights into the fluorescent structure-property relationship of alkynyl-functionalized derivatives, which can be crucial for developing new materials in optoelectronics (Hu et al., 2013).

Electrochemical Properties and Stabilization Effects

The electrochemical properties of similar compounds have been studied, highlighting the stabilization effects provided by certain substituents. This research can impact the development of new materials in fields like organic electronics and energy storage (Ito et al., 1997).

Antioxidant Properties

Compounds with structural similarities have been evaluated for their antioxidant properties. These findings are essential for understanding the antioxidant behavior of such compounds, which could have implications in various fields including food chemistry and pharmaceuticals (Duan et al., 1998).

properties

IUPAC Name

5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42O6/c1-37(2,3)31-16-25(13-28(19-40)34(31)43)22-10-23(26-14-29(20-41)35(44)32(17-26)38(4,5)6)12-24(11-22)27-15-30(21-42)36(45)33(18-27)39(7,8)9/h10-21,43-45H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIRIXXJSQJHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC(=CC(=C2)C3=CC(=C(C(=C3)C(C)(C)C)O)C=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde
Reactant of Route 2
5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde
Reactant of Route 3
Reactant of Route 3
5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde
Reactant of Route 4
Reactant of Route 4
5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde
Reactant of Route 5
Reactant of Route 5
5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde
Reactant of Route 6
Reactant of Route 6
5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde

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